Pimobendan Pimobendan Pimobendan is a pyridazinone and a member of benzimidazoles. It has a role as a cardiotonic drug, a vasodilator agent and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor.
Brand Name: Vulcanchem
CAS No.: 118428-38-9
VCID: VC20844284
InChI: InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
SMILES: CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4 g/mol

Pimobendan

CAS No.: 118428-38-9

Cat. No.: VC20844284

Molecular Formula: C19H18N4O2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Pimobendan - 118428-38-9

Specification

CAS No. 118428-38-9
Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
IUPAC Name 3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Standard InChI InChI=1S/C19H18N4O2/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24)
Standard InChI Key GLBJJMFZWDBELO-UHFFFAOYSA-N
SMILES CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC
Canonical SMILES CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC

Introduction

Chemical Properties and Structure

Pimobendan (C19H18N4O2) is a synthetic compound with a molecular weight of 334.37 g/mol . It belongs to the chemical class of benzimidazole-pyridazinone derivatives, featuring a unique molecular structure that contributes to its specialized cardiac effects.

Physical and Chemical Characteristics

Pimobendan appears as a white to beige powder with the following properties:

PropertyValue
CAS Number74150-27-9
Molecular FormulaC19H18N4O2
Molecular Weight334.37 g/mol
Melting PointApproximately 243°C (decomposition)
Density1.36
pKa10.55±0.10 (Predicted)
Physical FormPowder
ColorWhite to beige
SolubilitySoluble in DMSO (5mg/mL)

The IUPAC name for pimobendan is 3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one . Its chemical structure incorporates a benzimidazole ring system connected to a pyridazinone moiety, which provides the molecular basis for its pharmacological activity.

Alternative Names and Identifiers

Pimobendan is known by various synonyms and identifiers in scientific and clinical literature, including VetMedin, Acardi, UD-CG 115, and Pimobendane . These nomenclature variations reflect its use across different markets and research contexts.

Mechanism of Action

Pimobendan exerts its therapeutic effects through two primary mechanisms: phosphodiesterase inhibition and calcium sensitization. This dual mechanism contributes to its unique profile as an "inodilator" - a compound that combines inotropic and vasodilatory properties.

Phosphodiesterase III Inhibition

Pimobendan functions as an inhibitor of phosphodiesterase III (PDE-3), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in both cardiac myocytes and vascular smooth muscle cells . In cardiac tissue, elevated cAMP levels enhance cardiac contractility, while in vascular tissue, they promote relaxation of smooth muscle cells and subsequent vasodilation .

Calcium Sensitization

The second mechanism involves calcium sensitization of cardiac contractile proteins. Pimobendan increases the affinity of troponin C for intracellular calcium ions, enhancing myocardial contractility without significantly increasing intracellular calcium concentrations or myocardial oxygen consumption . This calcium-sensitizing effect is particularly significant in the failing heart, where calcium-mediated signaling pathways may be compromised .

Integrated Cardiovascular Effects

The combination of these mechanisms results in several beneficial cardiovascular effects:

  • Positive inotropic effect (increased cardiac contractility)

  • Vasodilation (both arterial and venous)

  • Improved cardiac output

  • Reduced cardiac preload and afterload

  • Enhanced cardiac performance without excessive increase in myocardial oxygen demand

These integrated effects make pimobendan particularly valuable in the management of heart failure, where both cardiac contractility and vascular resistance are often compromised.

Pharmacodynamics and Pharmacokinetics

Studies on pimobendan's pharmacodynamic profile demonstrate significant improvements in cardiac performance parameters following administration.

Pharmacodynamic Effects

In experimental models, pimobendan administration results in rapid and sustained improvements in cardiac function. According to one study, a single bolus injection produced:

  • 43.4% increase in maximum rate of pressure change (dP/dt max) at 10 minutes post-injection

  • 39.5% increase in cardiac index (CI) at 20 minutes post-injection

  • 22.1% decrease in dP/dt min (becoming more negative) at 10 minutes

  • 21.2% decrease in relaxation time constant (tau) at 10 minutes

These effects continued to develop over 60 minutes post-injection and remained stable through 120 minutes, demonstrating both immediate and sustained cardiac performance enhancement .

Hemodynamic Improvements

In patients with severe congestive heart failure, orally administered pimobendan has been shown to improve several key hemodynamic parameters:

  • Increased cardiac index

  • Enhanced stroke volume index

  • Reduced pulmonary wedge pressure

  • Decreased systemic and pulmonary vascular resistance

These hemodynamic improvements translate to better cardiac performance and reduced cardiac workload, contributing to the clinical benefits observed in heart failure patients.

Clinical Applications

Pimobendan has established applications in both veterinary and human medicine, with particularly robust evidence supporting its use in canine heart failure.

Veterinary Applications

Pimobendan is widely used for the management of canine congestive heart failure (CHF), particularly that arising from myxomatous mitral valve disease (MMVD) . Clinical research indicates its efficacy in both:

  • Treatment of symptomatic CHF

  • Delaying the progression of preclinical heart disease to overt heart failure

The EPIC (Evaluation of Pimobendan in Dogs with Cardiomegaly) trial demonstrated that pimobendan significantly prolonged the time to onset of CHF or cardiac-related death in dogs with preclinical MMVD and cardiomegaly .

Human Applications

In human medicine, pimobendan has been investigated for the treatment of acute and chronic heart failure. Though less extensively used than in veterinary medicine, studies suggest it may:

  • Improve hemodynamics and exercise tolerance

  • Produce favorable neurohormonal effects

  • Extend time to rehospitalization in patients with advanced heart failure

A study analyzing a Japanese medical administrative database found that pimobendan prescription was associated with a significantly lower incidence of rehospitalization for heart failure compared to non-prescription (365.23 vs. 537.81 per 1000 people/year) .

Clinical Efficacy and Research Findings

Multiple clinical studies have evaluated pimobendan's efficacy, with particular focus on its effects in canine heart disease.

Efficacy in Canine Heart Disease

The evidence for pimobendan's effectiveness in dogs with heart failure is substantial:

  • In the EPIC trial involving 360 dogs with preclinical MMVD, the median time to the primary endpoint (CHF onset, cardiac-related death, or euthanasia) was 1228 days in the pimobendan group compared to 766 days in the placebo group (p = 0.0038) .

  • The hazard ratio for reaching the primary endpoint was 0.64 (95% CI: 0.47-0.87) for pimobendan-treated dogs compared to placebo, indicating a 36% reduction in risk .

  • Dogs receiving pimobendan experienced prolonged survival, with a median survival time of 1059 days versus 902 days in the placebo group (p = 0.012) .

Efficacy in Human Heart Failure

Research on pimobendan's effects in human heart failure patients also shows promising results:

  • A study analyzing data from patients with advanced heart failure found that pimobendan was associated with a significantly lower cumulative incidence of rehospitalization at 365 days (35.4% vs. 51.2%, p < 0.001) .

  • The adjusted hazard ratio for rehospitalization in the pimobendan group was 0.556 (95% CI: 0.426-0.725, p < 0.001), suggesting a nearly 44% reduction in rehospitalization risk .

These findings suggest that pimobendan may have a valuable role in managing advanced heart failure in humans, particularly for reducing hospitalizations.

Comparison with Other Cardiac Medications

Studies comparing pimobendan with other heart failure medications have generally shown favorable results.

Advantages Over Traditional Inotropes

Compared to traditional positive inotropic agents, pimobendan offers several potential advantages:

  • Enhanced cardiac contractility without significantly increasing myocardial oxygen consumption

  • Lower potential for proarrhythmic effects compared to classical phosphodiesterase III inhibitors

  • Combined inotropic and vasodilatory effects that address both contractility deficits and increased afterload in heart failure

These advantages contribute to pimobendan's favorable clinical profile in the management of heart failure.

Ongoing Research and Future Directions

Current research continues to explore pimobendan's potential applications and optimal use in various cardiac conditions.

Expanding Clinical Applications

Research is ongoing to determine whether pimobendan may be beneficial in additional cardiac conditions beyond its current applications. Prospective studies are needed to further verify the findings from retrospective analyses regarding its effect on hospitalization rates and disease progression .

Optimization of Therapeutic Protocols

Studies are also examining optimal dosing regimens, combination therapies, and patient selection criteria to maximize pimobendan's therapeutic benefits while minimizing potential risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator